molecular formula C22H19N3OS B2366665 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide CAS No. 898458-75-8

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide

Cat. No. B2366665
CAS RN: 898458-75-8
M. Wt: 373.47
InChI Key: CVJDOEFPSWCOHO-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BIBX1382 and is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

Scientific Research Applications

Antipsychotic Agent Development

Research indicates that benzimidazole derivatives, such as 2-phenyl-4-(aminomethyl)imidazoles, have been designed as conformationally restricted analogs of dopamine D2 selective benzamide antipsychotics. These compounds have been synthesized and tested for their ability to block dopamine D2 receptors, suggesting a potential pathway for developing antipsychotic treatments (Thurkauf et al., 1995).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, structurally similar to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide, have shown cardiac electrophysiological activity. These compounds exhibit potency in in vitro assays, comparable to known selective class III agents, highlighting their potential in treating arrhythmias (Morgan et al., 1990).

Antimicrobial and Anticancer Applications

The antimicrobial activity of thiosemicarbazide derivatives, serving as precursors for the synthesis of various heterocyclic compounds including imidazoles, has been assessed. This suggests the utility of benzimidazole derivatives in creating antimicrobial agents (Elmagd et al., 2017). Furthermore, the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown significant antimycobacterial activity, offering a promising avenue for treating mycobacterial infections (Lv et al., 2017).

Synthesis of New Heterocycles

The use of 1-(2-Benzamido-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-4-phenylthiosemicarbazide as a precursor for synthesizing imidazole and other heterocyclic compounds indicates the role of benzimidazole derivatives in the creation of new heterocyclic structures with potential biological activities (Elmagd et al., 2017).

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-ethylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-2-27-20-14-8-4-10-16(20)22(26)25-17-11-5-3-9-15(17)21-23-18-12-6-7-13-19(18)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJDOEFPSWCOHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide

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